Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a chemical compound with the molecular formula C13H10F3NO4 and a molecular weight of 301.22 g/mol . It is a quinoline derivative, characterized by the presence of a trifluoromethoxy group at the 8th position and a hydroxy group at the 4th position on the quinoline ring .
Preparation Methods
The synthesis of ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate typically involves multiple steps. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs .
Chemical Reactions Analysis
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions may involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties . In medicine, it could be explored for its potential therapeutic effects . Additionally, this compound may have industrial applications, such as in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways . The hydroxy and trifluoromethoxy groups on the quinoline ring may play a crucial role in its binding affinity and selectivity towards these targets . Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as ethyl 4-hydroxyquinoline-3-carboxylate and ethyl 8-(trifluoromethoxy)quinoline-3-carboxylate . The presence of both the hydroxy and trifluoromethoxy groups in this compound makes it unique and may contribute to its distinct chemical and biological properties . Similar compounds may include other quinoline derivatives with different substituents, which can be used to study structure-activity relationships and optimize the desired properties .
Biological Activity
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a quinoline core with a trifluoromethoxy substituent. The molecular formula is C13H10F3NO3, which contributes to its distinct biochemical properties.
Target Enzymes
Quinoline derivatives, including this compound, are known to exert their effects through the inhibition of various enzymes:
- Topoisomerases : Inhibition can disrupt DNA replication.
- Thymidylate Synthase : A critical enzyme in DNA synthesis.
- Telomerase : Involved in cellular aging and cancer cell immortality.
- Protein Kinases : Affect signal transduction pathways.
These interactions lead to antiproliferative effects, particularly in cancer cell lines.
Cytotoxic Activity
Research indicates that this compound exhibits moderate cytotoxic activity against several cancer cell lines:
- MCF-7 (Mammary Gland Cancer) : Moderate cytotoxicity observed.
- HePG2 (Hepatocellular Carcinoma) : Similar moderate effects noted.
- HCT-116 (Colorectal Carcinoma) : Weak activity reported.
Cellular Effects
This compound influences various cellular processes:
- Cell Signaling Pathways : Alters pathways involved in cell growth and survival.
- Gene Expression : Modifies expression patterns related to apoptosis and proliferation.
- Cellular Metabolism : Impacts metabolic pathways crucial for energy production and biosynthesis.
Molecular Mechanism
The compound's mechanism involves binding to specific enzymes, inhibiting their function, and leading to increased DNA damage and subsequent cell death. This is particularly relevant in the context of cancer therapy, where targeted enzyme inhibition can halt tumor growth .
Case Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound can induce apoptosis in MCF-7 and HePG2 cells, suggesting its potential as an anticancer agent.
- Antimicrobial Properties :
- Synthesis and Characterization :
Applications in Scientific Research
This compound has diverse applications:
Field | Application Description |
---|---|
Chemistry | Building block for synthesizing complex heterocyclic compounds |
Biology | Investigated for anticancer and antimicrobial properties |
Medicine | Potential therapeutic agent against specific cancers |
Industry | Used in pharmaceutical synthesis and agrochemical development |
Properties
IUPAC Name |
ethyl 4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-2-20-12(19)8-6-17-10-7(11(8)18)4-3-5-9(10)21-13(14,15)16/h3-6H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLDLMQMSHLPLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371905 |
Source
|
Record name | Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-35-0 |
Source
|
Record name | Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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